7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
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Overview
Description
7-Nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a research chemical . Its IUPAC name is 7-nitro-1H-1,2,3-benzotriazole-5-carboxylic acid . The molecular weight of this compound is 208.13 .
Molecular Structure Analysis
The molecular structure of 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is represented by the InChI code: 1S/C7H4N4O4/c12-7(13)3-1-4-6(9-10-8-4)5(2-3)11(14)15/h1-2H,(H,12,13)(H,8,9,10) .Physical And Chemical Properties Analysis
7-Nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Ester Cleavage in Surfactant Micelles
Hydroxybenzotriazole derivatives, related to 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid, have been synthesized and evaluated for their catalytic activity in the cleavage of esters within surfactant micelles. These compounds, including variations with long alkyl and carboxylate side chains, have shown significant rate enhancements in hydrolysis reactions, demonstrating potential for catalytic applications in micellar environments (Bhattacharya & Kumar, 2005).
High-Energy Materials
Amino, azido, nitro, and nitrogen-rich azole substituted derivatives of 1H-benzotriazole have been synthesized for potential applications in energetic materials. These compounds exhibit high densities and calculated detonation velocities and pressures, suggesting their utility in the design of high-performance explosives (Srinivas, Ghule, Tewari, & Muralidharan, 2012).
Triazole-based Scaffolds for Biologically Active Compounds
5-Amino-1,2,3-triazole-4-carboxylic acid and its derivatives serve as a versatile platform for generating peptidomimetics or biologically active compounds. A ruthenium-catalyzed cycloaddition protocol has been developed to synthesize these triazole amino acids, which are used to create triazole-containing dipeptides and inhibitors, demonstrating the compound's utility in medicinal chemistry (Ferrini et al., 2015).
Luminescent Sensing of Xylene Isomers
A Zn(II) metal-organic framework synthesized with nitro-substituted benzenetricarboxylic acid and triazole ligands exhibits high sensitivity and selectivity in luminescent sensing of p-xylene among xylene isomers. This application highlights the potential of such compounds in developing new materials for chemical sensing (Zhang et al., 2016).
Safety And Hazards
The safety information for 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
7-nitro-2H-benzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)3-1-4-6(9-10-8-4)5(2-3)11(14)15/h1-2H,(H,12,13)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICJYYXCHDFAHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266399 |
Source
|
Record name | 7-Nitro-1H-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid | |
CAS RN |
333767-00-3 |
Source
|
Record name | 7-Nitro-1H-benzotriazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333767-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitro-1H-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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